N,5-diphenyl-1,3,4-thiadiazol-2-amine
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Overview
Description
“N,5-Diphenyl-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C14H11N3S and a molecular weight of 253.32 . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using various methods. For instance, 1,3,4-thiadiazole derivatives have been synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . Another method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Metal Complex Synthesis : The synthesis of metal complexes using N,5-diphenyl-1,3,4-thiadiazol-2-amine has been explored. These complexes are characterized by various spectroscopic techniques (Al-Amiery et al., 2009).
- Molecular Structure Study : The molecular and crystal structure of derivatives of 1,3,4-thiadiazol-2-amine, including N,5-diphenyl variants, has been examined using spectroscopic techniques and X-ray diffraction (Kerru et al., 2019).
Biological Activity and Pharmacology
- Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, including this compound, have shown promising antimicrobial activities (Gür et al., 2020).
- Anti-Cancer Potential : Some compounds derived from 1,3,4-thiadiazol-2-amine have displayed cytotoxicity against cancer cell lines, indicating potential anti-cancer applications (Abou-Seri, 2010).
Chemical and Material Applications
- Corrosion Inhibition : Derivatives of 1,3,4-thiadiazol-2-amine are studied for their corrosion inhibition capabilities on metals, which is crucial in material science (Bentiss et al., 2007).
- Quantum Chemical Studies : Theoretical studies, including density functional theory calculations, have been conducted on thiadiazole derivatives to predict their corrosion inhibition performances (Kaya et al., 2016).
Future Directions
1,3,4-thiadiazole derivatives, including “N,5-diphenyl-1,3,4-thiadiazol-2-amine”, have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anticancer properties . Future research could focus on further exploring the therapeutic potential of these compounds and developing them into effective drugs.
Mechanism of Action
Target of Action
The primary target of N,5-diphenyl-1,3,4-thiadiazol-2-amine is the Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
This compound: interacts with its target by directly binding to the SH2 domain of STAT3. This binding inhibits the phosphorylation and translocation of STAT3, thereby preventing downstream gene transcription .
Biochemical Pathways
The compound affects the interleukin-6 (IL-6)/JAK/STAT3 pathway. By inhibiting STAT3, This compound disrupts this pathway, leading to downstream effects that can include reduced cell proliferation and induced cell cycle arrest .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound’s effectiveness in in-vivo models suggests it may have suitable bioavailability .
Result of Action
The molecular and cellular effects of This compound include the inhibition of cell proliferation and the induction of cell cycle arrest and apoptosis. In particular, the compound has shown anti-proliferative effects against cancer cells that overexpress STAT3 .
Biochemical Analysis
N,5-diphenyl-1,3,4-thiadiazol-2-amine is a compound that has been synthesized and evaluated for its biological properties . This compound belongs to the 1,3,4-thiadiazole derivatives, which are known for their wide range of biological activities .
Biochemical Properties
It is known that 1,3,4-thiadiazole derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the derivative .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N,5-diphenyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c1-3-7-11(8-4-1)13-16-17-14(18-13)15-12-9-5-2-6-10-12/h1-10H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDULOLVDJHSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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